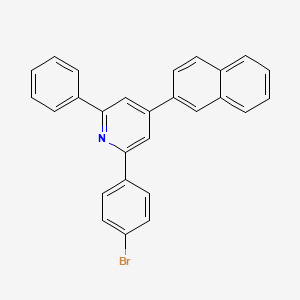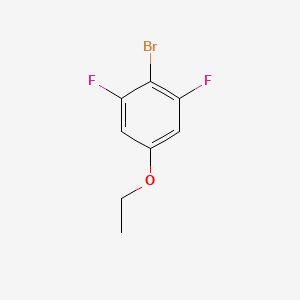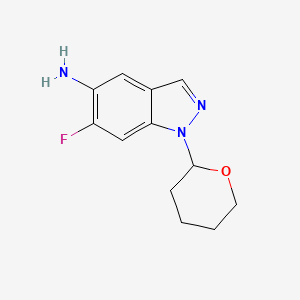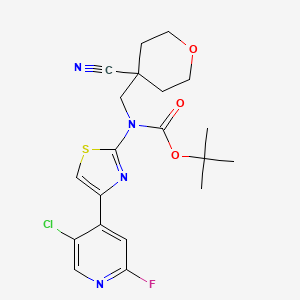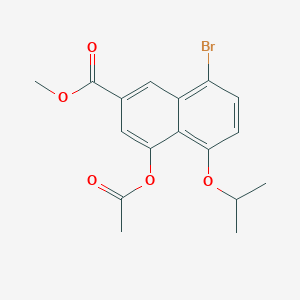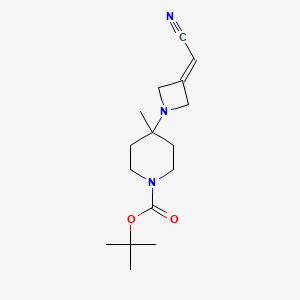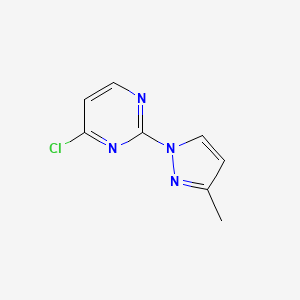
4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine is a chemical compound belonging to the class of pyrazolopyrimidines This compound features a pyrimidine ring substituted with a 3-methyl-1H-pyrazol-1-yl group at the 2-position and a chlorine atom at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine typically involves the following steps:
Formation of the Pyrazolopyrimidine Core: The core structure can be synthesized through a multi-step reaction starting with appropriate precursors such as 3-methyl-1H-pyrazole and 4-chloropyrimidine derivatives.
Substitution Reactions: Chlorination at the 4-position of the pyrimidine ring can be achieved using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and scalability.
化学反应分析
Types of Reactions: 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, in the presence of an acid or base.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: Amines, alcohols, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolopyrimidines with various functional groups.
科学研究应用
4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe in biological studies to investigate cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, including antiviral, antibacterial, and anticancer properties.
Industry: It can be utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism by which 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely based on the context of its use.
相似化合物的比较
4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-2-(1H-pyrazol-3-yl)phenol: This compound differs in the presence of a phenol group instead of a pyrimidine ring.
2-(3-Methyl-1H-pyrazol-1-yl)pyrimidine: This compound lacks the chlorine atom at the 4-position.
4-Chloro-2-(pyrazol-1-yl)pyrimidine: This compound has a different substitution pattern on the pyrazole ring.
These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their substituents and functional groups.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C8H7ClN4 |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
4-chloro-2-(3-methylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H7ClN4/c1-6-3-5-13(12-6)8-10-4-2-7(9)11-8/h2-5H,1H3 |
InChI 键 |
MWSICOJFQGSYIM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1)C2=NC=CC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
![5-(2,4-Dimethoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B15365288.png)
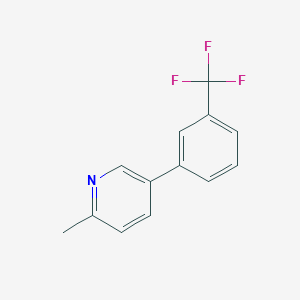
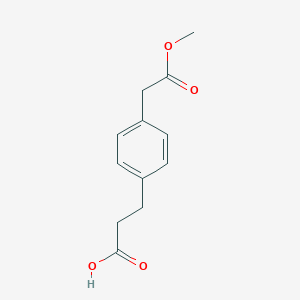
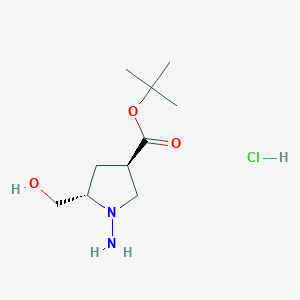
![6-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15365308.png)
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)
